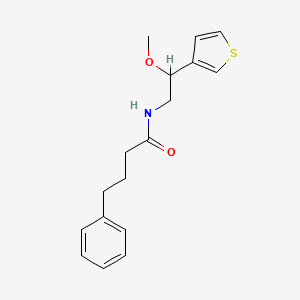

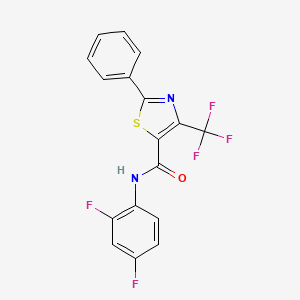

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between a carboxylic acid (or its derivative) and an amine. The thiophene ring could be introduced through a substitution reaction .Chemical Reactions Analysis

Thiophene rings are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The amide group could also participate in certain reactions, such as hydrolysis.科学的研究の応用

Organic Synthesis and Drug Design

The compound’s thiophene moiety is a common feature in many pharmaceuticals due to its electron-rich nature, which facilitates various chemical reactions. The methoxy and phenyl groups attached to the compound can be modified to produce derivatives with potential therapeutic effects. This compound could serve as a precursor in the synthesis of novel drugs, especially in the development of central nervous system (CNS) agents, where thiophene derivatives have shown promise .

Material Science

Thiophene-based compounds are integral in the development of organic semiconductors. Their sulfur-containing ring structures make them suitable for use in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could be used to synthesize new materials with improved charge transport properties .

Catalysis

The structural features of this compound suggest potential use in catalysis. The thiophene ring could be involved in the activation of substrates, while the butanamide moiety might stabilize transition states or intermediates in catalytic cycles. Research into its use as a ligand in transition metal catalysis could yield new methods for bond formation .

Biological Studies

Compounds containing both thiophene and amide functionalities are often bioactive, making them useful for biological studies. This particular compound could be employed in the development of enzyme inhibitors or receptor modulators, contributing to the understanding of various biological pathways .

Environmental Chemistry

Thiophene derivatives are known for their ability to bind to heavy metals, which could be exploited in environmental chemistry for the removal of toxic metal ions from water or soil. The compound’s structure could be tailored to improve its affinity and selectivity for specific metals .

Analytical Chemistry

In analytical chemistry, thiophene derivatives can be used as chromophores or fluorophores in the design of sensors. The compound could be modified to detect the presence of specific ions or molecules, providing a basis for the development of new diagnostic tools .

Agricultural Chemistry

Thiophene derivatives have been explored for their potential use in agriculture, particularly as fungicides and herbicides. The compound’s structure could be optimized to enhance its activity against plant pathogens or weeds, contributing to the creation of more effective agricultural chemicals .

Photodynamic Therapy

The compound’s ability to absorb light and generate reactive oxygen species upon irradiation makes it a candidate for use in photodynamic therapy (PDT). By modifying its structure to target specific cells or tissues, it could be developed into a photosensitizer for the treatment of cancer or bacterial infections .

特性

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-20-16(15-10-11-21-13-15)12-18-17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,16H,5,8-9,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEVCJHMXKYBQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCCC1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)

![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)